Rencofilstat is a novel compound classified as a cyclophilin inhibitor, specifically targeting cyclophilin A, cyclophilin B, and cyclophilin D. It is primarily investigated for its therapeutic potential in treating liver diseases, particularly nonalcoholic steatohepatitis and fibrosis. The compound is designed to mitigate the hepatotoxic effects associated with steatosis, including oxidative stress and cell injury, thereby addressing the underlying mechanisms of liver damage and fibrosis progression .
Rencofilstat is synthesized through a series of modifications to cyclosporin A. The synthesis process involves selective alterations to the chemical structure to enhance its inhibitory activity against cyclophilins while minimizing immunosuppressive effects. The purity of the synthesized compound is typically greater than 95%, confirmed through high-performance liquid chromatography .
The synthesis involves:
The molecular structure of Rencofilstat features a complex arrangement typical of cyclophilin inhibitors. Its structure allows for effective binding to cyclophilin proteins, inhibiting their peptidyl-prolyl cis-trans isomerase activity.
Rencofilstat undergoes several chemical reactions that are critical for its function as a cyclophilin inhibitor. The primary reaction involves binding to the active site of cyclophilins, which prevents their interaction with substrate proteins necessary for various cellular processes.
Rencofilstat exerts its therapeutic effects primarily by inhibiting the activity of cyclophilins involved in liver pathology. This inhibition leads to reduced oxidative stress and inflammation in hepatic tissues.
Rencofilstat exhibits distinct physical and chemical properties that influence its therapeutic efficacy.
Rencofilstat is being explored for multiple scientific applications, primarily focused on liver diseases:
Rencofilstat (chemical name: N-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-8-hydroxy-7-methyloctyl]acetamide) is a semisynthetic analog of cyclosporine A (CsA) engineered for reduced immunosuppressive activity while retaining potent cyclophilin inhibition [3] [10]. Its molecular formula is C₆₇H₁₂₂N₁₂O₁₃, corresponding to a molecular weight of 1303.78 g/mol [1] [3] [6]. The compound features strategic modifications to the amino acid residues of the CsA backbone, including isomer substitutions and functional group additions, which disrupt calcineurin binding – the primary mechanism behind CsA's immunosuppression – while enhancing cyclophilin affinity [10]. Rencofilstat exists as a white to off-white solid and is formulated in soft gelatin capsules for oral administration [5] [6]. Its three-dimensional structure, characterized by a complex macrocyclic ring with specific stereochemical configurations, is critical for its high-affinity interactions with the catalytic pockets of various cyclophilin isoforms [3] [7]. Computational modeling indicates that rencofilstat binds cyclophilins with up to 13-fold greater potency than CsA, primarily due to optimized hydrophobic interactions and hydrogen bonding within the enzymatic pocket [7] [10].
Table 1: Fundamental Chemical Properties of Rencofilstat
Property | Value | Source |
---|---|---|
CAS Registry Number | 1383420-08-3 | [3] [6] |
Molecular Formula | C₆₇H₁₂₂N₁₂O₁₃ | [1] [3] |
Molecular Weight | 1303.784 g/mol | [3] [6] |
IUPAC Name | N-[(7R,8R)-8-[(2S,5S,8R,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,8,10,16,20,23,25,28,31-decamethyl... | [3] |
Synonyms | CRV431; CPI-431; CPI-431-32 | [3] [9] |
Solubility (DMSO) | 50 mg/mL (38.35 mM) | [6] |
SMILES Notation | OC@@HC@HCCCCCCNC(C)=O | [6] |
InChI Key | KBARHGHBFILILC-NGIJKBHDSA-N | [3] [6] |
Rencofilstat functions as a potent, orally active pan-cyclophilin inhibitor, targeting multiple cyclophilin (Cyp) isoforms with nanomolar affinity. Cyclophilins constitute a family of peptidyl-prolyl cis-trans isomerases (PPIases) that catalyze the cis-trans isomerization of proline peptide bonds, a rate-limiting step in protein folding and conformational regulation [2] [8]. This broad enzymatic activity positions cyclophilins as critical modulators of numerous cellular processes, including collagen maturation, inflammation, mitochondrial permeability, and viral replication [2] [8] [10]. Rencofilstat exhibits inhibitory activity across key cyclophilin family members, with half-maximal inhibitory concentration (IC₅₀) values of 2.5 nM for CypA, 3.1 nM for CypB, 2.8 nM for CypD, and 7.3 nM for CypG – representing up to 13-fold greater potency than cyclosporine A [6] [7].
The therapeutic effects of rencofilstat in liver pathologies stem from its multimodal inhibition of cyclophilin-dependent pathways:
Table 2: Cyclophilin Isoform Inhibition Profile of Rencofilstat
Cyclophilin Isoform | IC₅₀ (nM) | Primary Biological Function | Therapeutic Consequence of Inhibition |
---|---|---|---|
CypA | 2.5 | Protein folding; NFAT/NF-κB signaling; Inflammatory cytokine | Reduced inflammation; Antisteatotic effects |
CypB | 3.1 | Collagen folding & secretion; ER stress response | Antifibrotic action (↓ collagen synthesis/maturation) |
CypD | 2.8 | Regulation of mitochondrial permeability transition pore | Hepatoprotection (↓ apoptosis) |
CypG | 7.3 | Transcriptional regulation; Apoptosis modulation | Potential tumor suppression |
Rencofilstat demonstrates favorable pharmacokinetic properties characterized by significant hepatic accumulation and linear systemic exposure. Following oral administration in soft gelatin capsules, rencofilstat is absorbed in the gastrointestinal tract with a time to maximum concentration (Tₘₐₓ) occurring approximately 2-4 hours post-dose [5]. Preclinical studies reveal a 5- to 15-fold higher accumulation of rencofilstat in the liver compared to whole blood across species, a property attributed to active hepatic uptake transporters and extensive tissue binding [2] [10]. Clinical physiologically based pharmacokinetic (PBPK) modeling corroborates at least a 10-fold hepatic accumulation in humans, ensuring therapeutic drug levels at the primary site of action for liver diseases [2] [10].
Rencofilstat undergoes metabolism primarily via cytochrome P450 3A4 (CYP3A4)-mediated oxidation, generating several hydroxylated and demethylated metabolites [5] [6]. Despite structural similarities to cyclosporine A, rencofilstat exhibits significantly reduced inhibition of key drug transporters like P-glycoprotein (P-gp) and bile salt export pump (BSEP), lowering its potential for drug-drug interactions relative to CsA [7] [10]. Population pharmacokinetic analyses from a Phase 2a trial in presumed F2/F3 NASH subjects (n=49) indicated that the presence of NASH did not significantly alter rencofilstat's pharmacokinetic profile compared to healthy volunteers [2] [4] [5]. Steady-state concentrations achieved with daily dosing of 75 mg and 225 mg exceeded the IC₅₀ values for cyclophilin inhibition (3.2–9.5 ng/ml) in the liver, supporting continuous target engagement [2] [5]. The compound exhibits a terminal half-life supporting once-daily dosing, although specific elimination half-life values in humans were not detailed in the available literature. Renal excretion of unchanged rencofilstat appears minimal, with fecal/biliary elimination likely representing the primary route for parent compound clearance [6].
Table 3: Key Pharmacokinetic Properties of Rencofilstat
PK Parameter | Findings | Clinical Relevance |
---|---|---|
Hepatic Accumulation | 5- to 15-fold higher in liver vs. blood (preclinical); ≥10-fold in humans (PBPK) | Ensures therapeutic concentrations at disease site |
Metabolism | Primarily CYP3A4-mediated oxidation; multiple hydroxylated/demethylated metabolites | Potential for CYP3A4-mediated drug interactions |
Transporter Inhibition | Significantly reduced P-gp/BSEP inhibition compared to cyclosporine A | Lower drug-drug interaction risk than CsA |
Food Effect | High-fat meal ↑ single-dose oral bioavailability (Clinical study) | Supports consistent dosing in fed/fasted states [3] |
NASH Impact on PK | No clinically significant alteration in PK parameters | Predictable dosing in target population [2] [5] |
Steady-State Levels | Achieved with 75–225 mg QD dosing; exceed Cyp IC₅₀ in liver | Sustained target engagement |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7